2-(4-Nitrophenyl)ethene-1-sulfonamide

Description

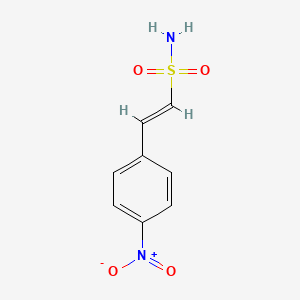

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O4S |

|---|---|

Molecular Weight |

228.23 g/mol |

IUPAC Name |

(E)-2-(4-nitrophenyl)ethenesulfonamide |

InChI |

InChI=1S/C8H8N2O4S/c9-15(13,14)6-5-7-1-3-8(4-2-7)10(11)12/h1-6H,(H2,9,13,14)/b6-5+ |

InChI Key |

AAWSZAQEVCTOLT-AATRIKPKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/S(=O)(=O)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C=CS(=O)(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Pathways

Strategic Approaches to Sulfonamide Synthesis

The primary strategies for constructing the sulfonamide functional group in the target molecule involve the preparation of highly reactive sulfonyl chloride or sulfonyl fluoride (B91410) intermediates, which are subsequently treated with an amine.

A traditional and widely practiced route to sulfonamides involves the use of sulfonyl chloride intermediates. ijarsct.co.inlibretexts.org For the target molecule, this would necessitate the synthesis of 2-(4-nitrophenyl)ethene-1-sulfonyl chloride. This precursor, cataloged under CAS Number 80259-15-0, serves as a key electrophile. pharmaffiliates.combldpharm.com

The general synthesis of sulfonyl chlorides can be achieved through various methods, often starting from thiols or their derivatives, which undergo oxidative chlorination. rsc.org For instance, the chlorination of a corresponding disulfide, such as bis(2-(4-nitrophenyl)ethyl) disulfide, in the presence of an organic solvent like formic acid, can yield the desired sulfonyl chloride. chemicalbook.com Once isolated, the highly reactive 2-(4-nitrophenyl)ethene-1-sulfonyl chloride is reacted with ammonia (B1221849) or an ammonia surrogate. This nucleophilic substitution reaction, typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, results in the formation of the N-S bond, yielding 2-(4-nitrophenyl)ethene-1-sulfonamide. youtube.com

It is crucial to handle sulfonyl chlorides with care, as they are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which can complicate the purification process.

An increasingly popular alternative to sulfonyl chlorides are sulfonyl fluorides. They are generally more stable and less prone to hydrolysis, yet sufficiently reactive to participate in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govsigmaaldrich.com The key intermediate for this pathway is (E)-2-(4-Nitrophenyl)ethenesulfonyl Fluoride.

A specific and efficient method for the synthesis of β-arylethenesulfonyl fluorides is the Palladium-catalyzed Heck-Matsuda reaction. nih.gov This process involves the β-arylation of ethenesulfonyl fluoride (ESF) with a stable and readily prepared arenediazonium salt. For the target intermediate, this reaction would use 4-nitrobenzenediazonium (B87018) tetrafluoroborate. The reaction, catalyzed by palladium(II) acetate, typically affords the desired (E)-isomer in good yields. nih.gov

The resulting (E)-2-(4-nitrophenyl)ethenesulfonyl fluoride is a bis-electrophile, possessing two sites for potential nucleophilic attack: the alkenyl moiety (via Michael addition) and the sulfonyl fluoride group (via SuFEx). nih.gov

The final step in the synthesis is the formation of the sulfonamide by reacting the sulfonyl precursor with an amine. libretexts.org

From Sulfonyl Chlorides: The reaction of 2-(4-nitrophenyl)ethene-1-sulfonyl chloride with ammonia is a standard nucleophilic "acyl-type" substitution. A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to act as an acid scavenger. youtube.com

From Sulfonyl Fluorides: The reaction with (E)-2-(4-nitrophenyl)ethenesulfonyl fluoride is more nuanced. While sulfonyl fluorides are known to react with amines to form sulfonamides (a SuFEx reaction), β-arylethenesulfonyl fluorides exhibit a strong preference for Michael addition when reacted with primary or secondary amines. nih.gov To form the desired sulfonamide, this compound, a reaction with ammonia (NH₃) would be required. The relative reactivity towards SuFEx versus Michael addition with ammonia would determine the success of this step. The increased stability of the S-F bond compared to the S-Cl bond often requires harsher conditions or activation to facilitate the substitution reaction. nih.gov

Advanced Synthetic Techniques and Optimization

To improve efficiency, yield, and purity, a number of advanced techniques and optimizations have been developed for sulfonamide synthesis.

The high reactivity and instability of sulfonyl chlorides can lead to side reactions and purification challenges. d-nb.info To circumvent this, several indirect or alternative routes have been developed.

One approach is the direct oxidative coupling of thiols and amines using electrochemistry. acs.org This method avoids the isolation of the sulfonyl chloride intermediate. Another strategy involves the one-pot synthesis from thiols using a hypervalent iodine reagent and an ammonium (B1175870) carbamate (B1207046) as the nitrogen source. rsc.org

For vinyl sulfonamides specifically, novel methods have been devised to ensure high purity of the final electrophilic product. These include:

The Horner Reaction: This method uses the reaction of aldehydes with a diphenylphosphorylmethanesulfonamide reagent to generate vinyl sulfonamides, typically with high stereoselectivity for the trans isomer. ijarsct.co.inorganic-chemistry.org

α-Selenoether Protection Strategy: This approach involves the synthesis of a stable α-selenoether intermediate which, upon mild oxidation, eliminates to form the terminal vinyl sulfonamide in high purity, often without the need for chromatography. nih.govrsc.org

Conversion from Existing Sulfonamides: A simple and practical method involves converting a stable, pre-existing sulfonamide into the more reactive sulfonyl fluoride in one pot. This is achieved by activating the sulfonamide with a pyrylium (B1242799) salt (Pyry-BF₄) and magnesium chloride to form the sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride with potassium fluoride (KF). d-nb.info

The choice of base and solvent plays a critical role in the efficiency and outcome of sulfonamide synthesis.

Bases:

Acid Scavengers: In reactions involving sulfonyl chlorides, tertiary amines like triethylamine (Et₃N) or pyridine are commonly employed. youtube.com Their primary function is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing protonation of the reacting amine. youtube.comyoutube.com

Catalysts/Activators: In the synthesis from sulfonyl fluorides, bases can play a more active role. Strong bases may be required to deprotonate the amine, increasing its nucleophilicity. researchgate.net More advanced methods use Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], to activate the sulfonyl fluoride group. The Lewis acid coordinates to the sulfonyl oxygens or the fluorine atom, increasing the electrophilicity of the sulfur center and facilitating nucleophilic attack under milder conditions. nih.govacs.org

Solvents: The solvent choice can significantly impact reaction rates and yields.

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are frequently used. ucl.ac.uknih.gov They are effective at dissolving the various reagents and intermediates. DMF, in particular, can facilitate the polymerization of certain monomers in SuFEx-based reactions. nih.gov In some cases, DMF can even serve as an amine source itself under specific conditions. researchgate.netresearchgate.net

Alcohols: Tert-amyl alcohol has been identified as a superior solvent in combination with Ca(NTf₂)₂ for activating sulfonyl fluorides, showing better results than other common solvents. nih.govacs.org

The optimization of these factors is key to developing a robust and efficient synthesis for this compound.

| Reaction Parameter | Role in Synthesis | Examples | References |

| Base | Acid Scavenger | Triethylamine, Pyridine | youtube.com, youtube.com |

| Activator/Catalyst | Ca(NTf₂)₂, LiHMDS | acs.org, nih.gov, researchgate.net | |

| Solvent | Reaction Medium | DMF, Acetonitrile, THF | ucl.ac.uk, nih.gov, researchgate.net |

| Optimized Medium | t-Amyl Alcohol (with Lewis Acid) | acs.org, nih.gov |

Catalytic Methods in Sulfonamide Synthesis

Catalytic approaches to sulfonamide synthesis provide versatile and mild alternatives to classical methods. These reactions often involve transition metal catalysts or photocatalysis to facilitate the formation of the crucial sulfur-nitrogen bond.

Recent advancements have demonstrated the utility of synergetic photoredox and copper catalysis for the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. princeton.edu This method is notable for its mild reaction conditions, proceeding at room temperature under an air atmosphere, and its tolerance for a wide range of functional groups, including electron-deficient amines. princeton.edunih.gov

Palladium-catalyzed methods have also been developed for the preparation of arylsulfonyl chlorides and sulfonamides. nih.gov These processes exhibit significant functional group tolerance and allow for the synthesis of sulfonamides under mild conditions. The typical approach involves the palladium-catalyzed coupling of arylboronic acids with a sulfur dioxide surrogate, followed by reaction with an amine. nih.govsci-hub.se

Nickel-catalyzed cross-coupling reactions represent another powerful tool for the synthesis of N-arylsulfonamides. princeton.edu Photosensitized nickel catalysis enables the C-N bond formation between sulfonamides and aryl halides, providing access to a broad spectrum of sulfonamide motifs. princeton.edu This technique has been successfully applied in the late-stage functionalization of complex molecules.

The synthesis of vinyl sulfonamides, a class of compounds structurally related to this compound, can be achieved through various catalytic methods. For instance, the Horner-Wadsworth-Emmons reaction of aldehydes with diphenylphosphorylmethanesulfonamide, catalyzed by a base, yields trans-vinyl sulfonamides exclusively. researchgate.net Additionally, rhodium-catalyzed C-H amidation has been explored for the synthesis of aryl sulfonamide derivatives. sci-hub.se

Table 1: Overview of Catalytic Methods in Sulfonamide Synthesis

| Catalyst System | Reactants | Key Features |

| Synergetic Photoredox/Copper | Aryl radical precursor, Amine, SO₂ source | Mild conditions (room temp, air), Tolerates electron-deficient amines princeton.edunih.gov |

| Palladium-based | Arylboronic acid, SO₂ surrogate, Amine | High functional group tolerance, Mild conditions nih.govsci-hub.se |

| Nickel-based (Photosensitized) | Sulfonamide, Aryl halide | Broad scope for N-arylsulfonamides, Applicable to late-stage functionalization princeton.edu |

| Rhodium-based | Arene with directing group, Sulfonamide derivative | C-H functionalization for ortho-amidation sci-hub.se |

Purification and Isolation Techniques

The isolation and purification of the target compound are critical steps to ensure high purity. Recrystallization and chromatographic methods are standard techniques employed for this purpose.

Recrystallization Protocols

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is crucial and is often guided by the polarity of the sulfonamide. For sulfonamides containing both polar and nonpolar groups, a solvent pair may be employed. For instance, a mixture of ethanol (B145695) and water can be effective, where water solvates the polar sulfonamide and amino groups, and ethanol solvates the nonpolar aryl portions. nih.gov Another approach involves using a single solvent of intermediate polarity, such as isopropanol (B130326) or acetone. nih.gov

The process generally involves dissolving the crude sulfonamide in a minimum amount of a hot solvent in which it is highly soluble, followed by slow cooling to induce crystallization. The resulting crystals are then isolated by filtration. For some sulfonamides, specific alcohols like propanol (B110389) and isopropanol have been found to yield high recoveries of free-flowing, stable crystalline material. google.com

Table 2: Solvents for Sulfonamide Recrystallization

| Solvent/Solvent System | Rationale |

| 95% Ethanol/Water | Solvent pair catering to both polar and nonpolar moieties of the molecule. nih.gov |

| Isopropanol | Single solvent of intermediate polarity. nih.gov |

| Acetone | Single solvent of intermediate polarity. nih.gov |

| Propanol | Shown to provide high recovery for certain sulfonamides. google.com |

Chromatographic Separation Methods

Chromatographic techniques are extensively used for the separation and purification of sulfonamides. The choice of method depends on the scale of purification and the properties of the compound.

Thin-Layer Chromatography (TLC): TLC is a valuable analytical tool for monitoring reaction progress and identifying suitable solvent systems for column chromatography. For sulfonamides, silica (B1680970) gel plates are commonly used as the stationary phase. nih.govusda.gov A mixture of solvents, such as chloroform (B151607) and t-butanol, can be used as the mobile phase. usda.gov Visualization is often achieved under UV light after treatment with a fluorescent agent like fluorescamine (B152294). nih.govusda.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for the analysis and purification of sulfonamides. Reversed-phase columns, such as C18, are frequently employed. nih.gov A gradient elution with a mobile phase consisting of aqueous acetic or formic acid and an organic modifier like acetonitrile or methanol (B129727) is a common strategy. nih.gov Detection is typically performed using a UV detector or mass spectrometry (MS). nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a complementary technique to HPLC and is particularly useful for the separation of polar compounds like sulfonamides. cdnsciencepub.comchemrxiv.org Packed silica or aminopropyl columns can be used with a mobile phase of supercritical carbon dioxide modified with a polar solvent such as methanol. cdnsciencepub.comchemrxiv.org This method can offer faster separations compared to HPLC. cdnsciencepub.comchemrxiv.org

Table 3: Chromatographic Methods for Sulfonamide Separation

| Technique | Stationary Phase | Mobile Phase Example | Detection |

| TLC | Silica gel nih.govusda.gov | Chloroform/t-butanol usda.gov | UV, Fluorescamine nih.govusda.gov |

| HPLC/UPLC | C18 nih.gov | Acetic acid (aq)/Acetonitrile/Methanol gradient nih.gov | UV, MS nih.gov |

| SFC | Silica, Aminopropyl cdnsciencepub.comchemrxiv.org | Supercritical CO₂ with Methanol modifier cdnsciencepub.comchemrxiv.org | UV cdnsciencepub.comchemrxiv.org |

Molecular Structure Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Methods

Advanced spectroscopic analysis is indispensable for the unambiguous identification and structural confirmation of 2-(4-nitrophenyl)ethene-1-sulfonamide. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the vinylic protons, and the protons of the sulfonamide group.

Aromatic Protons: The 4-nitrophenyl group typically shows two sets of doublets in the downfield region of the spectrum, usually between δ 7.7 and 8.3 ppm. nih.gov The protons ortho to the electron-withdrawing nitro group are more deshielded and appear at a higher chemical shift compared to the protons meta to the nitro group.

Vinylic Protons: The two protons on the ethene double bond (C=C) are expected to appear as doublets, or as part of a more complex multiplet, depending on their coupling with each other (geminal coupling) and with any adjacent protons. Their chemical shifts would likely fall in the range of δ 6.0 to 7.5 ppm. In related vinyl sulfoximine (B86345) structures, these protons have been observed around δ 6.9 ppm. chemrxiv.org

Sulfonamide Protons: The two protons of the primary sulfonamide group (-SO₂NH₂) are expected to produce a broad singlet. The chemical shift of this signal can be variable and is dependent on the solvent and concentration, but for similar sulfonamides, it has been observed downfield, sometimes above δ 8.0 ppm. nih.gov

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (ortho to NO₂) | ~ 8.1 - 8.3 | Doublet (d) |

| Aromatic CH (meta to NO₂) | ~ 7.7 - 7.9 | Doublet (d) |

| Vinylic CH | ~ 6.0 - 7.5 | Multiplet (m) |

| Sulfonamide NH₂ | Variable (e.g., ~ 8.0) | Broad Singlet (br s) |

Note: These are estimated values based on analogous structures.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Aromatic Carbons: The spectrum would show signals for the six carbons of the 4-nitrophenyl ring. The carbon atom bearing the nitro group (C-NO₂) is expected to be significantly downfield, typically around δ 147-150 ppm. The other aromatic carbons would appear in the typical aromatic region of δ 120-145 ppm. nih.gov

Vinylic Carbons: The two carbons of the ethene linker would give signals in the olefinic region of the spectrum, generally between δ 110 and 140 ppm.

Quaternary Carbon: The carbon atom of the phenyl ring attached to the ethene group would also be identifiable.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-NO₂ | ~ 147 - 150 |

| Aromatic C-C (ethene) | ~ 140 - 145 |

| Aromatic CH | ~ 124 - 130 |

| Vinylic C=C | ~ 110 - 140 |

Note: These are estimated values based on analogous structures.

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key absorptions are from the sulfonamide, nitro, and ethene groups.

Sulfonamide Group (SO₂NH₂): This group gives rise to several characteristic bands. The N-H stretching vibrations typically appear as two bands in the region of 3400-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and appear in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The S-N stretching vibration is found around 940-930 cm⁻¹. nih.gov

Nitro Group (NO₂): The aromatic nitro group shows two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically found near 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.

Ethene Group (C=C): A C=C stretching vibration of medium intensity is expected in the 1650-1600 cm⁻¹ region. chemrxiv.org

Aromatic Ring: C-H stretching vibrations for the aromatic ring are expected above 3000 cm⁻¹, while C=C ring stretching vibrations appear in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (N-H) | Stretching | 3400 - 3200 |

| Sulfonamide (S=O) | Asymmetric Stretching | 1350 - 1300 |

| Sulfonamide (S=O) | Symmetric Stretching | 1160 - 1120 |

| Nitro (N=O) | Asymmetric Stretching | 1530 - 1500 |

| Nitro (N=O) | Symmetric Stretching | 1350 - 1330 |

| Ethene (C=C) | Stretching | 1650 - 1600 |

Note: These are typical frequency ranges for the specified functional groups.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the strong absorption of the 4-nitrophenyl chromophore. This conjugated system is expected to exhibit strong absorption in the UV region. For comparison, 4-nitrophenol (B140041) shows a primary absorption peak that can shift from around 320 nm to 400 nm depending on the pH and solvent. researchgate.netresearchgate.net A similar strong absorption band, likely corresponding to a π-π* transition of the conjugated nitrophenyl system, is anticipated for the title compound. nih.gov

Table 4: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| 4-Nitrophenyl ethene | π → π* | ~ 300 - 350 |

Note: The exact maximum absorption (λmax) is solvent-dependent.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure. For this compound (C₈H₈N₂O₄S), the expected monoisotopic mass is approximately 228.02 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 229.03. For the closely related saturated analogue, 2-(4-nitrophenyl)ethane-1-sulfonamide (B3300184), the [M+H]⁺ ion is predicted at m/z 231.04341. uni.lu Fragmentation in sulfonamides can occur via the cleavage of the S-N bond or the elimination of SO₂. nist.gov

Mass Spectrometry

Elemental Composition Analysis

Elemental analysis, often CHN analysis, determines the mass percentages of carbon, hydrogen, and nitrogen in a compound. These experimental percentages are then compared to the theoretical values calculated from the molecular formula to confirm the compound's purity and identity. For the related compound 2-(4-nitrophenyl)ethane-1-sulfonamide (C8H10N2O4S), the theoretical elemental composition would be calculated based on its total molecular weight.

Crystallographic Analysis and Solid State Chemistry

Single-Crystal X-ray Diffraction (SC-XRD) Studies

For instance, in a study of ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), single crystals were obtained by the slow evaporation method from a methanolic solution. The subsequent SC-XRD analysis confirmed the molecular structure, revealing four independent molecules in the asymmetric unit. nih.govmdpi.com The sulfonamide S-N bond length was found to be 1.624(3) Å, which is shorter than the average N-S bond, a phenomenon attributed to the electronegativity of the adjacent sulfonyl oxygen atoms. nih.gov Similarly, crystallographic studies on other sulfonamides, such as those with adamantane (B196018) derivatives or those co-crystallized with dicarboxylic acids, have been successfully performed to elucidate their structures. acs.orgresearchgate.net

Determination of Crystal System and Space Group

The crystal system and space group are fundamental properties derived from SC-XRD data, defining the symmetry and periodic arrangement of molecules in the crystal lattice. Sulfonamide derivatives exhibit a range of crystal systems depending on their specific molecular structure and substituents.

A notable example is ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), which crystallizes in the monoclinic crystal system with a P2₁ space group. nih.govmdpi.com This is in contrast to its ortho-nitro isomer, which crystallizes in the tetragonal system with a P4₁2₁2 space group, highlighting how subtle changes in molecular structure can lead to different packing arrangements. nih.gov Other sulfonamide derivatives have been reported to crystallize in various space groups, including orthorhombic (Pbcn) and monoclinic (Cc), demonstrating the structural diversity within this class of compounds. bohrium.com

Table 1: Crystallographic Data for Selected Sulfonamide Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| ({4-Nitrophenyl}sulfonyl)tryptophan (DNSPA) | Monoclinic | P2₁ | nih.govmdpi.com |

| 4-((2,4-dichlorophenylsulfonamido)methyl)cyclohexanecarboxylic acid | Orthorhombic | Pbcn | bohrium.com |

| Ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate | Monoclinic | Cc | bohrium.com |

Supramolecular Assembly and Molecular Aggregation

Hydrogen bonding is a critical directional force in the crystal engineering of sulfonamides. nih.gov The sulfonamide group itself provides both a hydrogen bond donor (N-H) and strong acceptors (S=O), leading to robust and predictable hydrogen-bonding patterns. researchgate.netnih.gov

In the crystal structure of ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), a complex hydrogen-bonding network is observed. The molecules form a 12-molecule aggregate synthon sustained by O-H⋯O hydrogen bonds and further stabilized by N-H⋯O intermolecular contacts. nih.govmdpi.com The molecular packing consists of aggregates linked by indole-N-H⋯O(sulfonyl) and carboxyl-O-H⋯O(carboxyl) hydrogen bonds. mdpi.com This extensive network creates a three-dimensional supramolecular structure. mdpi.com

Studies on a wide range of sulfonamides show that the N-H protons of the sulfonamide group frequently interact with sulfonyl oxygens, heterocyclic nitrogens, or other suitable acceptors present in the molecule or co-formers. nih.gov The analysis of these networks is often described using graph set notations, with infinite chains being a common motif. acs.orgresearchgate.net The strength and geometry of these bonds are influenced by the electronic nature of the substituents on the aromatic rings. rsc.org

Alongside hydrogen bonding, π-π stacking interactions are significant in the crystal packing of aromatic sulfonamides. These interactions occur between the aromatic rings and are influenced by the presence of electron-withdrawing groups like the nitro group. rsc.org The nitro group can also participate directly in non-covalent interactions, such as nitro-π contacts. researchgate.net

In nitroarene derivatives, π-stacking interactions with aromatic amino acid side chains can be very strong, contributing significantly to binding energy. nih.gov Computational studies show that the strength of these interactions follows the order Trp > Tyr > Phe ≈ His. nih.gov The presence of a nitro group on a phenyl ring can enhance these stacking interactions due to favorable electrostatic interactions between the electron-deficient nitro-substituted ring and an electron-rich aromatic system. libretexts.org In some flexible sulfonamide derivatives, the interplay between intramolecular π-stacking and intermolecular hydrogen bonding can dictate the molecular conformation, leading to either syn or anti arrangements of the aromatic rings. rsc.org

Crystal Packing Analysis and Void Studies

Analysis of various sulfonamide crystal structures reveals that molecular packing can often be described in terms of layers or columns. researchgate.net For example, in the crystal structure of ({4-nitrophenyl}sulfonyl)tryptophan, the aggregation of molecules via hydrogen bonds leads to a complex 3D packing arrangement. mdpi.com The efficiency of crystal packing can be related to thermodynamic properties such as sublimation energy and melting points. acs.org Void studies, which analyze the empty spaces within a crystal structure, are important for understanding the stability and potential for inclusion of solvent molecules.

Co-crystallization Studies of Sulfonamide Derivatives

Co-crystallization is a powerful crystal engineering technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs). For sulfonamides, co-crystals are designed by introducing a second molecule (a co-former) that can form robust and predictable hydrogen-bonding motifs, known as supramolecular synthons, with the sulfonamide group. nih.gov

Common co-formers for sulfonamides include molecules with pyridine (B92270), amide, or carboxylic acid functional groups. nih.govnih.gov For example, the sulfonamide N-H donor can persistently interact with a pyridine-N-oxide acceptor via an N-H⋯O hydrogen bond. acs.org The formation of binary and even ternary cocrystals of sulfonamide drugs like acetazolamide (B1664987) has been demonstrated with co-formers such as nicotinamide (B372718) and 2-pyridone. nih.gov These studies rely on identifying reliable synthons between the sulfonamide functional group and the co-former to guide the assembly of new multi-component crystalline phases. nih.gov The preparation of co-crystals can be achieved through various methods, including solvent evaporation, slurry conversion, and grinding. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful computational tool used to investigate the electronic structure and properties of molecules. For 2-(4-Nitrophenyl)ethene-1-sulfonamide, these calculations would provide valuable insights into its three-dimensional shape, vibrational modes, and spectroscopic characteristics.

A thorough conformational analysis using DFT would be necessary to identify the most stable three-dimensional arrangement of the atoms in this compound. This would involve calculating the potential energy surface of the molecule by systematically rotating the single bonds, particularly the C-C, C-S, and S-N bonds. The resulting data would reveal the global minimum energy conformer and any other low-energy conformers, providing crucial information about the molecule's preferred shape. Bond lengths, bond angles, and dihedral angles for the optimized geometry would be presented in a data table.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of this compound. A comparison of the simulated spectra with experimentally obtained spectra would help in the definitive assignment of the observed vibrational bands to specific functional groups, such as the nitro (NO₂), sulfonyl (SO₂), and amine (NH₂) groups, as well as the vinyl (C=C) and aromatic ring vibrations. A table of calculated and experimental vibrational frequencies and their assignments would be included.

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are an important tool for structural elucidation. Using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework, the magnetic shielding tensors for each nucleus in this compound could be calculated. These values, when referenced against a standard (e.g., tetramethylsilane), would provide predicted chemical shifts. Comparing these theoretical shifts with experimental NMR data would aid in the unambiguous assignment of all proton and carbon signals in the molecule. A data table comparing theoretical and experimental chemical shifts would be presented.

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions of a molecule, which are observed in UV-Vis spectroscopy. For this compound, TD-DFT would be used to calculate the excitation energies and oscillator strengths for the lowest-energy electronic transitions. This information would allow for the simulation of the UV-Vis spectrum, providing insights into the nature of the electronic transitions (e.g., π→π* or n→π*) and helping to interpret the experimental spectrum. A table summarizing the calculated maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths would be provided.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and chemical properties. An analysis of the frontier molecular orbitals provides key information about its electronic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, the HOMO and LUMO energy levels and the resulting energy gap would be calculated and presented in a data table. Visual representations of the HOMO and LUMO electron density distributions would also be provided to illustrate the regions of the molecule most likely to be involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting the reactive sites for electrophilic and nucleophilic attacks as well as hydrogen-bonding interactions. researchgate.netresearchgate.net The MEP map is rendered by plotting the electrostatic potential on the molecule's electron density surface.

In the MEP map of this compound, different colors represent varying potential values.

Negative Regions (Red): These areas correspond to the most negative electrostatic potential and are susceptible to electrophilic attack. For this molecule, the red regions are expected to be localized on the oxygen atoms of the nitro (NO₂) and sulfonamide (SO₂NH₂) groups, indicating their high electronegativity and role as hydrogen bond acceptors. researchgate.net

Positive Regions (Blue): These areas represent the most positive electrostatic potential, indicating the sites for potential nucleophilic attack. researchgate.net In this compound, the blue regions would be concentrated around the hydrogen atoms of the sulfonamide's amine group (NH₂), highlighting their potential as hydrogen bond donors.

Neutral Regions (Green): These areas, with near-zero potential, are typically found over the carbon backbone of the phenyl ring. researchgate.net

The MEP analysis provides a clear visual representation of the molecule's polarity, with the nitro and sulfonamide groups acting as the primary sites of electrostatic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines charge transfer, hyperconjugative interactions, and delocalization within a molecule. nih.govresearchgate.net It investigates the interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer (ICT). researchgate.net

For this compound, NBO analysis would reveal several key interactions:

Intramolecular Charge Transfer (ICT): Significant ICT is expected due to the presence of the electron-withdrawing nitro group and the electron-donating character of other parts of the molecule. The analysis would likely show strong delocalization from the phenyl ring (π orbitals) to the antibonding orbitals of the nitro group (π* NO₂).

Hyperconjugative Interactions: The most significant interactions would involve the delocalization of lone pair electrons from the oxygen and nitrogen atoms into adjacent antibonding orbitals. Key interactions would include n → σ* and n → π* transitions. For instance, the lone pairs on the oxygen atoms of the nitro group would delocalize into the π* orbitals of the N=O bonds.

Stability: The magnitude of the E(2) energies confirms the stability imparted to the molecule by these delocalization events. nih.gov Higher E(2) values indicate stronger interactions and greater stabilization.

A hypothetical table of significant NBO interactions for the molecule is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O) on Nitro | π* (N-O) | High | n → π |

| LP (N) on Sulfonamide | σ (S-O) | Moderate | n → σ |

| π (Phenyl Ring) | π (Nitro Group) | High | π → π |

| π (C=C) | π (Phenyl Ring) | Moderate | π → π* |

Non-Linear Optical (NLO) Property Prediction

Molecules like this compound, which feature an extended π-conjugated system with electron-donating and electron-withdrawing groups, are candidates for materials with significant non-linear optical (NLO) properties. nih.govchemistryresearches.ir Computational methods, particularly Density Functional Theory (DFT), are employed to predict these properties by calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀). nih.govchemistryresearches.ir

Mechanism: The NLO response originates from the intramolecular charge transfer (ICT) between the electron-rich parts of the molecule (the phenyl ring and ethene bridge) and the potent electron-withdrawing nitro group. This charge asymmetry, enhanced under an external electric field, leads to a large hyperpolarizability.

Key Parameters: A high β₀ value is indicative of a strong NLO response. nih.gov The presence of the nitro group is known to significantly enhance the hyperpolarizability of organic compounds. nih.gov

Potential Applications: The predicted NLO properties suggest potential utility in modern optoelectronic technologies, such as optical switching and data storage. nih.govchemistryresearches.ir

The calculated NLO parameters for this compound would be expected to be significantly higher than those of reference molecules like benzene (B151609), indicating its potential as an NLO material.

| Parameter | Predicted Value (a.u.) | Description |

| Dipole Moment (μ) | High | Indicates significant charge separation. |

| Polarizability (α) | High | Measures the ease of distortion of the electron cloud. |

| First Hyperpolarizability (β₀) | Very High | Quantifies the second-order NLO response. |

In-Depth Analysis of Non-Covalent Interactions

Non-covalent interactions are critical in determining the supramolecular assembly and crystal packing of molecules. Computational tools provide a detailed quantification and visualization of these weak forces.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions in real space. It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This method can distinguish between strong attractions, weak van der Waals interactions, and strong repulsions. nanobioletters.com

For this compound, an RDG analysis would reveal:

Hydrogen Bonds: Strong attractive interactions, represented by blue-colored isosurfaces, would appear between the sulfonamide N-H donors and the nitro or sulfonamide oxygen acceptors.

Van der Waals Interactions: Large, green-colored, low-density regions would indicate the presence of weak van der Waals forces, particularly involving the phenyl ring and the ethenyl bridge. nanobioletters.com

Steric Repulsion: Red-colored regions would signify strong steric repulsion, likely within the core of the aromatic ring.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of the molecule. The surface is colored according to a normalized contact distance (d_norm), where red spots indicate contacts shorter than the van der Waals radii (e.g., hydrogen bonds), blue indicates longer contacts, and white indicates contacts at the van der Waals distance. nih.gov

The corresponding 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atoms inside (dᵢ) and outside (dₑ) the surface. crystalexplorer.net It provides a quantitative summary of the different types of intermolecular contacts. nih.govcrystalexplorer.net

For this compound, the analysis would likely show:

Dominant Interactions: The fingerprint plot would be dominated by spikes corresponding to O···H/H···O, H···H, and C···H/H···C contacts, reflecting the prevalence of hydrogen bonds and general van der Waals forces in the crystal packing. nih.gov

Characteristic Features: Sharp spikes in the fingerprint plot are indicative of strong, directional interactions like the N-H···O hydrogen bonds. researchgate.net The wings on the plot would represent C-H···π interactions. crystalexplorer.net

The percentage contributions of the most significant intermolecular contacts are summarized in the table below.

| Intermolecular Contact | Percentage Contribution |

| H···H | ~35-45% |

| O···H / H···O | ~25-35% |

| C···H / H···C | ~10-15% |

| N···H / H···N | ~3-6% |

| S···H / H···S | ~2-5% |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and structure based on the topology of the electron density (ρ). amercrystalassn.orgwiley-vch.de QTAIM analysis identifies critical points in the electron density, including bond critical points (BCPs), which lie on the bond path between two chemically bonded atoms. wiley-vch.de

The properties at the BCP, such as the electron density (ρc) and its Laplacian (∇²ρc), characterize the nature of the interaction. researchgate.net

Covalent Bonds: For shared (covalent) interactions, ∇²ρc is typically negative, indicating a concentration of electron density along the bond path.

Closed-Shell Interactions: For non-covalent (closed-shell) interactions like hydrogen bonds and van der Waals forces, ∇²ρc is positive, indicating a depletion of electron density at the BCP. researchgate.net

In an analysis of this compound, QTAIM would be used to:

Confirm Covalent Structure: BCPs would be located along the paths of all covalent bonds (C-C, C-H, C=C, S=O, N-O, etc.), confirming the molecular graph.

Characterize Non-Covalent Bonds: BCPs would also be found for intermolecular hydrogen bonds (e.g., N-H···O). The values of ρc and ∇²ρc at these points would quantify the strength and nature of these crucial packing interactions.

Theoretical Molecular Interaction Studies

Computational chemistry provides a powerful lens for investigating the nuanced world of molecular interactions, offering insights that are often difficult to obtain through experimental methods alone. For this compound, theoretical studies are crucial for understanding its potential behavior in a biological system, predicting its binding affinity to target proteins, and guiding the design of more potent analogues. These investigations primarily revolve around the calculation of interaction energies and the use of molecular docking to predict binding modes.

Calculation of Inter-Unit and Intermolecular Interaction Energies

The stability and structure of a molecular crystal are governed by a complex network of intermolecular interactions. The calculation of the energies associated with these interactions provides a quantitative measure of their strength and nature. For sulfonamide derivatives, these studies are often performed using quantum chemical methods like Density Functional Theory (DFT).

In a study on a related compound, ({4-nitrophenyl}sulfonyl)tryptophan, the energies of the interactions between the different units of the molecule were calculated to understand its conformational stability. dntb.gov.uanih.gov This type of analysis, when applied to this compound, would involve dissecting the molecule into its constituent fragments—the 4-nitrophenyl group, the ethene linker, and the sulfonamide head—and calculating the interaction energies between them. This provides insight into the intramolecular forces that dictate the molecule's preferred three-dimensional shape.

A theoretical study on a benzenesulfonamide (B165840) derivative utilized the B3PW91/6-31g(d,p) basis set to conduct comprehensive theoretical studies, including gaining deeper insights into the bonding interactions of the compound. This level of theory can be applied to calculate the interaction energies between pairs of molecules of this compound in various orientations to understand the energetic landscape of its self-assembly.

| Interaction Type | Typical Energy Range (kcal/mol) | Relevance to this compound |

| Hydrogen Bonding | -3 to -10 | The sulfonamide group (as a donor) and the nitro group (as an acceptor) can participate in strong hydrogen bonds. |

| π-π Stacking | -1 to -5 | The 4-nitrophenyl ring can engage in stacking interactions with adjacent aromatic systems. |

| van der Waals Forces | -0.5 to -2 | Ubiquitous, weaker interactions that contribute to the overall stability of the molecular assembly. |

Molecular Docking Methodologies for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

The general methodology for the molecular docking of a compound like this compound involves several key steps:

Preparation of the Protein and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added. The structure of this compound would be built and its energy minimized using a suitable force field.

Definition of the Binding Site: The active site of the protein, where the ligand is expected to bind, is defined. This can be done based on the location of a co-crystallized ligand in the experimental structure or by using site-finder algorithms.

Docking Simulation: A docking program, such as AutoDock, Glide, or MOE, is used to systematically sample different conformations and orientations of the ligand within the defined binding site. nih.govrjb.ro The program then scores these poses based on a scoring function that estimates the binding affinity.

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy or the best score. The specific interactions between the ligand and the protein residues, such as hydrogen bonds and hydrophobic interactions, are examined in detail.

Studies on structurally similar sulfonamides provide a blueprint for how this compound could be investigated. For example, molecular docking of ({4-nitrophenyl}sulfonyl)tryptophan against E. coli DNA gyrase (PDB: 5MMN) and the COVID-19 main protease (PDB: 6LU7) revealed binding energies of -6.37 kcal/mol and -6.35 kcal/mol, respectively. dntb.gov.uanih.gov In another study, 4-methyl-N-(2-nitrophenyl) benzenesulfonamide was docked against the bacterial dihydropteroate (B1496061) synthase (DHPS) (PDB: 1AJ0), showing a high binding affinity with a free energy of -8.1 kcal/mol. nih.gov

The insights from such studies are multifold. They can predict whether a compound is likely to be active against a particular target, highlight the key amino acid residues involved in binding, and provide a structural basis for the observed biological activity. For this compound, docking studies could explore its potential as an inhibitor of various enzymes, guiding further experimental validation.

| Compound | Target Protein (PDB ID) | Docking Software | Binding Energy (kcal/mol) |

| ({4-nitrophenyl}sulfonyl)tryptophan | E. coli DNA gyrase (5MMN) | Not Specified | -6.37 dntb.gov.uanih.gov |

| ({4-nitrophenyl}sulfonyl)tryptophan | COVID-19 main protease (6LU7) | Not Specified | -6.35 dntb.gov.uanih.gov |

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide | Dihydropteroate synthase (1AJ0) | MOE | -8.1 nih.gov |

Chemical Reactivity, Derivatization, and Analog Synthesis

Chemical Transformations of the 2-(4-Nitrophenyl)ethene-1-sulfonamide Core

The reactivity of the core structure is dominated by the electrophilic nature of the vinyl sulfonamide group. This moiety acts as a Michael acceptor, making it susceptible to attack by various nucleophiles. Additionally, the sulfonamide bond itself can undergo specific chemical transformations.

The sulfonamide group of this compound and its precursors, such as (E)-2-(4-nitrophenyl)ethenesulfonyl fluoride (B91410), can react with a variety of nucleophiles. The vinyl sulfonamide group is recognized as being more electrophilic than analogous acrylamides, which enhances its reactivity towards nucleophilic amino acids like cysteine and lysine. nih.govnih.gov This heightened electrophilicity makes them desirable "warheads" for covalent inhibitors in drug design. nih.gov

Primary and secondary amines are common nucleophiles used to displace a leaving group (like fluoride from the corresponding sulfonyl fluoride) to form N-substituted sulfonamides. For instance, (E)-2-(4-nitrophenyl)ethenesulfonyl fluoride can be treated with various amines in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield a library of N-substituted this compound derivatives. rsc.org This reaction proceeds readily, often overnight at room temperature. rsc.org

The reactivity of vinyl sulfonamides towards nucleophiles can be predicted to some extent by the 13C NMR chemical shift of the terminal vinyl carbon. nih.gov Sulfur-based nucleophiles, such as thiols, also readily participate in conjugate addition reactions with vinyl sulfonamides. nih.gov The general scheme for nucleophilic attack on the vinyl sulfonamide scaffold is a key strategy for derivatization.

Table 1: Examples of Nucleophilic Reactions with (E)-2-(4-Nitrophenyl)ethenesulfonyl Fluoride

| Nucleophile (Amine) | Base | Solvent | Product | Reference |

|---|---|---|---|---|

| Aniline | DBU | THF | N-phenyl-2-(4-nitrophenyl)ethene-1-sulfonamide | rsc.org |

| Various primary/secondary amines | DBU | THF | Corresponding N-substituted sulfonamides | rsc.org |

Sulfonamides are generally considered to be chemically stable functional groups, and polysulfonamides exhibit good stability against hydrolysis, particularly under acidic conditions. researchgate.net However, the hydrolysis of sulfonamides can occur under certain conditions, such as in alkaline environments. The hydrolysis of cyclic sulfonamides, known as β-sultams, has been studied to understand the mechanism of sulfonamide bond cleavage. researchgate.net

The alkaline hydrolysis of some β-sultams can proceed through a stepwise mechanism that involves a trigonal bipyramidal intermediate (TBPI). researchgate.net The rate-limiting step can be either the formation or the breakdown of this intermediate, depending on the nature of the substituent on the sulfonamide nitrogen. researchgate.net For N-alkyl-β-sultams, the breakdown of the intermediate is typically rate-limiting, whereas for N-aryl-β-sultams, the formation of the intermediate is the slower step. researchgate.net While these studies are on cyclic analogs, they provide insight into the potential mechanisms for the hydrolysis of the acyclic sulfonamide in this compound, which would likely require strong basic conditions to proceed at a significant rate.

Chemical Modifications of the 4-Nitrophenyl Group

The 4-nitrophenyl group is a key site for structural modification, with the nitro functionality being particularly amenable to reduction.

The reduction of the aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the molecule. The resulting 2-(4-aminophenyl)ethene-1-sulfonamide can serve as a versatile intermediate for further functionalization, such as in the synthesis of azo dyes. google.com

Several methods are effective for this reduction, with catalytic hydrogenation being a common industrial practice. google.com

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. google.com The reaction can be carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695). google.com To avoid the safety issues associated with using hydrogen gas, transfer hydrogenation methods can be employed, where an organic molecule like ammonium (B1175870) formate (B1220265) serves as the hydrogen source in the presence of the Pd/C catalyst. google.com Other catalysts, such as platinum on carbon (Pt/C), sometimes in combination with promoters like vanadium compounds, are also used to prevent the accumulation of hydroxylamine (B1172632) intermediates and improve product purity. google.com

Metal-Acid Reductions: Classic methods using metals in acidic media, such as tin (Sn) in hydrochloric acid (HCl), are effective for reducing aromatic nitro groups without affecting other reducible functionalities like ketones. scispace.com

Other Reducing Agents: A variety of other reagents can achieve this transformation. Zinc dust in the presence of ammonium chloride (Zn/NH4Cl) or sodium borohydride (B1222165) (NaBH4) with a Pd/C catalyst are also viable options. scispace.com For selective reduction of one nitro group in a dinitro compound, sodium polysulfide (Na2Sx) can be employed. scispace.com

Table 2: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagents | Solvent | Key Features | Reference |

|---|---|---|---|

| H₂, Pd/C | Methanol/Ethanol | Common and efficient catalytic hydrogenation. | google.com |

| Ammonium Formate, Pd/C | Methanol | Transfer hydrogenation, avoids H₂ gas. | google.com |

| Sn, HCl | - | Classic metal-acid reduction, chemoselective. | scispace.com |

| Zn, NH₄Cl | Aqueous medium | Metal-based reduction under neutral conditions. | scispace.com |

| H₂, Pt/C, NH₄VO₃ | Water | Prevents hydroxylamine intermediates. | google.com |

Strategies for Structural Diversification and Analog Generation

Structural diversification is crucial for developing analogs with improved properties. N-alkylation of the sulfonamide nitrogen is a primary strategy for achieving this.

Alkylation of the sulfonamide nitrogen can enhance pharmacological characteristics such as potency and bioavailability. nih.gov This modification introduces new steric and electronic features to the molecule, allowing for fine-tuning of its interactions with biological targets. A variety of methods have been developed for the N-alkylation of sulfonamides. organic-chemistry.org

Classical Alkylation: This approach involves treating the parent sulfonamide with a base, such as calcium hydride, to deprotonate the nitrogen, followed by the addition of an alkylating agent like an alkyl halide (e.g., benzyl (B1604629) chloride). nih.gov

Catalytic "Borrowing Hydrogen" Methods: More modern and environmentally benign methods utilize alcohols as alkylating agents. ionike.comacs.org These reactions, often catalyzed by transition metals like iron or manganese, proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. organic-chemistry.orgionike.comacs.org The catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the sulfonamide, regenerating the catalyst and producing water as the only byproduct. ionike.com Iron(II) chloride (FeCl2) and well-defined manganese pincer complexes have proven to be effective catalysts for this transformation, tolerating a range of functional groups. ionike.comacs.org

Other Methods: Other reagents and catalyst systems for N-alkylation include the use of trimethyl phosphate, trichloroacetimidates, and ruthenium-based catalysts. organic-chemistry.org These diverse methods provide a comprehensive toolkit for synthesizing a wide array of N-substituted analogs of this compound.

Table 3: Methods for N-Alkylation of Sulfonamides

| Alkylating Agent | Catalyst/Base | Methodology | Reference |

|---|---|---|---|

| Alkyl Halides (e.g., Benzyl chloride) | Calcium Hydride (CaH₂) | Classical deprotonation-alkylation | nih.gov |

| Benzylic Alcohols | FeCl₂ / K₂CO₃ | Iron-catalyzed borrowing hydrogen | ionike.com |

| Benzylic & Aliphatic Alcohols | Mn(I) PNP pincer complex | Manganese-catalyzed borrowing hydrogen | acs.org |

| Alcohols | [Ru(p-cymene)Cl₂]₂ / Diphosphine ligand | Ruthenium-catalyzed borrowing hydrogen | organic-chemistry.org |

Exploration of Substituents on the Ethene Bridge

The ethene bridge of this compound is a key structural feature that imparts significant chemical reactivity, largely due to the presence of the strongly electron-withdrawing 4-nitrophenyl and sulfonamide groups. This electronic arrangement polarizes the carbon-carbon double bond, rendering the β-carbon (adjacent to the nitrophenyl group) highly electrophilic and susceptible to nucleophilic attack. Research into the modification of this ethene bridge has primarily focused on exploiting this reactivity through addition reactions, which allows for the introduction of a wide array of substituents and the synthesis of novel analogs.

One of the most explored avenues for introducing substituents onto the ethene bridge is through Michael addition reactions . This type of conjugate addition is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. In the context of this compound and its analogs (β-nitrostyrenes), the activated double bond readily accepts a wide range of nucleophiles, known as Michael donors. masterorganicchemistry.comlibretexts.org

The general mechanism involves the attack of a nucleophile on the β-carbon of the ethene bridge, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final substituted product, effectively adding the nucleophile across the double bond. youtube.com

A variety of nucleophiles have been successfully employed in Michael additions to β-nitrostyrene systems, indicating a broad scope for derivatization of the ethene bridge of this compound. These include:

Enolates: Derived from ketones, esters, and other carbonyl compounds, enolates are classic Michael donors for forming new C-C bonds. masterorganicchemistry.comlibretexts.org

Amines: Primary and secondary amines can add to the ethene bridge, leading to the formation of β-amino derivatives.

Thiols: The addition of thiols (mercaptans) proceeds readily to form thioether derivatives. masterorganicchemistry.com

Organocuprates (Gilman reagents): These reagents are effective for adding alkyl or aryl groups to the β-position of the ethene bridge. masterorganicchemistry.com

The following table summarizes the types of substituents that can be introduced onto the ethene bridge of a generic β-nitrostyrene scaffold, which is analogous to this compound, through Michael addition reactions.

| Michael Donor (Nucleophile) | Resulting Substituent on Ethene Bridge | Type of Bond Formed |

| Enolate (from Ketone/Ester) | Alkyl or Aryl Acyl Group | C-C |

| Amine (Primary/Secondary) | Amino Group (Primary/Secondary) | C-N |

| Thiol (Mercaptan) | Thioether Group | C-S |

| Organocuprate (Gilman Reagent) | Alkyl or Aryl Group | C-C |

Another significant reaction for modifying the ethene bridge is cycloaddition . The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions. These reactions are powerful methods for constructing cyclic and heterocyclic ring systems fused to the ethene bridge, thereby introducing complex polycyclic substituents. For instance, vinyl sulfonamides can participate in [4+2] cycloaddition reactions, highlighting the potential for such transformations.

Furthermore, denitrative cross-coupling reactions of nitrostyrenes have been developed, where the nitro group is replaced by another substituent. This type of reaction allows for the introduction of alkyl, aryl, or other functional groups directly onto the ethene bridge, offering another strategy for its derivatization.

Derivatization Methods for Analytical Applications

For the purpose of analytical detection and quantification, particularly in complex matrices, derivatization of this compound can be employed to enhance its detectability by chromatographic methods such as High-Performance Liquid Chromatography (HPLC). Derivatization can target either the sulfonamide functional group or the reactive ethene bridge.

A common strategy for the derivatization of primary sulfonamides is the reaction with a fluorogenic reagent to produce a highly fluorescent product, which can then be detected with high sensitivity using a fluorescence detector (FLD). One such widely used reagent is fluorescamine (B152294) . mdpi.cominterchim.frnih.gov

Fluorescamine itself is non-fluorescent but reacts rapidly with primary amines, such as the unsubstituted sulfonamide group of this compound, to form intensely fluorescent pyrrolinone-type products. This pre-column or post-column derivatization significantly lowers the limit of detection and limit of quantification for the analyte. mdpi.comnih.gov

The derivatization reaction with fluorescamine proceeds as follows:

Reaction: this compound + Fluorescamine → Highly Fluorescent Product

Detection: HPLC with Fluorescence Detection (HPLC-FLD)

Excitation Wavelength: Typically around 390 nm

Emission Wavelength: Typically around 475 nm interchim.fr

The following table outlines the key aspects of using fluorescamine for the derivatization of primary sulfonamides for analytical purposes.

| Derivatizing Reagent | Target Functional Group | Principle of Detection | Advantages |

| Fluorescamine | Primary Sulfonamide (-SO₂NH₂) | Formation of a highly fluorescent derivative | High sensitivity and specificity, rapid reaction |

An alternative approach for analytical derivatization involves targeting the reactive ethene bridge. The electrophilic nature of the double bond allows for Michael addition of a nucleophilic tagging reagent. For instance, a thiol-containing fluorescent or UV-active tag could be added across the double bond. This strategy is analogous to the use of vinyl sulfonamides as Michael acceptors in bioconjugation and material science. nih.gov

Structure Driven Design and Theoretical Application

Principles of Structure-Activity Relationship (SAR) Studies in Sulfonamide Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for optimizing a lead compound to enhance its biological activity and selectivity. For the sulfonamide class of compounds, to which 2-(4-Nitrophenyl)ethene-1-sulfonamide belongs, extensive SAR studies have established several key principles, primarily from their history as antibacterial agents. youtube.comnih.gov

The foundational structure for many biologically active sulfonamides is sulfanilamide (B372717) (p-aminobenzenesulfonamide). youtube.comyoutube.com SAR studies have revealed critical structural features necessary for their activity:

The Aminophenyl Group: The primary aromatic amine (-NH2) and the sulfonamide group (-SO2NH-) are essential, and their para-orientation on the benzene (B151609) ring is crucial for activity. youtube.compharmacy180.com Moving the amino group to the ortho or meta position eliminates antibacterial activity. pharmacy180.com This free amino group can be modified to create prodrugs, which are metabolized in vivo to release the active form. pharmacy180.com

The Sulfonamide Moiety: The sulfur atom must be directly attached to the benzene ring. pharmacy180.com Replacing the sulfonamide group with a carboxamide (-CONH) group reduces activity. pharmacy180.com

Substitutions on the Benzene Ring: The introduction of substituents onto the benzene ring generally leads to inactive compounds. pharmacy180.com

Substitutions on the Sulfonamide Nitrogen (N1): This is the most common site for modification. The nature of the substituent on the N1 atom significantly influences the compound's physicochemical properties and biological activity. pharmacy180.com Introducing heterocyclic rings at the N1 position often leads to highly potent derivatives. youtube.compharmacy180.com The acidity of the sulfonamide proton is a key determinant of activity, with optimal bacteriostatic effects observed when the pKa is between 6.6 and 7.4. youtube.comslideshare.net

These principles, summarized in the table below, guide the rational design of new sulfonamide-based molecules.

| Structural Feature | SAR Principle | Reference |

| Aromatic Ring | Benzene ring is essential; replacement or substitution diminishes or abolishes activity. | youtube.compharmacy180.com |

| Amino Group (N4) | Must be in the para position relative to the sulfonamide group and generally must be unsubstituted (or part of a prodrug). | youtube.comyoutube.compharmacy180.com |

| Sulfonamide Linkage | Sulfur must be directly linked to the aromatic ring. | pharmacy180.com |

| Sulfonamide Nitrogen (N1) | Substitution at this position is common and strongly influences activity. Heterocyclic substituents often enhance potency. | youtube.compharmacy180.com |

| Acidity (pKa) | The ionized form is active; maximal activity is typically seen with pKa values between 6.6 and 7.4. | youtube.comslideshare.net |

Design of Novel Sulfonamide Derivatives for Specific Chemical Interactions

The design of novel sulfonamide derivatives is a dynamic area of research, extending far beyond their traditional antibacterial roles. tandfonline.com By applying SAR principles, chemists can create derivatives tailored for specific interactions with biological targets like enzymes and receptors. nih.govscirp.org This involves ligand-based design, where new molecules are developed based on the structure of known active compounds. nih.gov

The synthesis of novel derivatives often starts with a versatile precursor. For instance, (E)-2-(4-nitrophenyl)ethenesulfonyl fluoride (B91410) can be used to synthesize a variety of 1,2,4-thiadiazinane 1,1-dioxides through reactions with different amines. rsc.org The 4-nitrophenyl group in such structures is a key modulator of reactivity and binding.

Several strategies are employed in the design of new sulfonamide derivatives:

Target-Oriented Synthesis: Derivatives are designed to inhibit specific enzymes. For example, novel sulfonamides have been developed as anticancer agents targeting epidermal growth factor receptor (EGFR) kinases or as antidiabetic agents that inhibit α-glucosidase. scirp.orgrsc.org

Hybrid Molecules: This approach combines the sulfonamide scaffold with other pharmacologically active moieties to create hybrid compounds with potentially synergistic or novel mechanisms of action. tandfonline.com

The table below presents examples of designed sulfonamide derivatives and their targeted applications.

| Derivative Class | Design Strategy | Target/Application | Reference |

| Benzoyl/Phthaloyl Sulfonamides | Reaction of sulfanilamide with benzoyl chloride or phthalic acid. | Anticancer (EGFR Kinase Inhibitors) | scirp.org |

| Imine-Linked Heterocycles | Connecting sulfonamides to five or seven-membered heterocycles via an imine linker. | Antidiabetic (α-glucosidase and α-amylase inhibitors) | rsc.org |

| Thiazolo-isoxazole Fused Rings | Multi-step synthesis to create a complex heterocyclic system attached to a benzenesulfonamide (B165840). | DNA Binding, Enzyme Inhibition | rsc.orgnih.gov |

| Xanthine-Based Sulfonamides | Aminolysis of p-nitrophenylsulfonates to attach various amines to a xanthine (B1682287) core. | Adenosine A2B Receptor Antagonists | nih.gov |

Theoretical Foundations for the Development of Affinity Probes and Chemical Linkers

The structural features of this compound, particularly the sulfonamide group and the nitrophenyl ring, provide a theoretical basis for its application in creating advanced chemical biology tools such as affinity probes and cleavable linkers.

Affinity Probes: An affinity probe is a molecule designed to bind selectively to a specific biological target (e.g., a protein) and report on that binding event. nih.gov It typically consists of three components: a ligand (for binding), a reporter group (e.g., a fluorophore or biotin), and a reactive group for covalent attachment. frontiersin.org

The design of sulfonamide-based affinity probes relies on SAR studies to identify positions on the scaffold where modifications can be made without disrupting the binding to the target protein. nih.govacs.org Systematic SAR studies on bis-aryl sulfonamides have shown that certain positions can tolerate the introduction of reporter groups like biotin (B1667282) or fluorescent rhodamine, and reactive groups like aryl azides, to create photoaffinity probes. nih.govacs.org These probes are invaluable for target identification and studying mechanisms of action. nih.govacs.org Sulfonamide-containing naphthalimides, for example, have been synthesized as fluorescent probes for tumor imaging, leveraging the tumor-targeting properties of the sulfonamide group. nih.gov

Chemical Linkers: A chemical linker is a moiety that connects two or more molecules, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC). creative-biolabs.combroadpharm.com The linker's stability and cleavage mechanism are critical for the efficacy of the conjugate. broadpharm.com

The nitrophenylsulfonyl group, a core component of the title compound's extended family, is particularly useful in the design of cleavable linkers. The strong electron-withdrawing nature of the nitro group makes the sulfonyl center more electrophilic and susceptible to nucleophilic attack. richmond.edu Studies have shown that sulfonamides with electron-withdrawing groups can be cleaved under mild nucleophilic conditions. richmond.edu For example, N-[(4-Nitrophenyl)sulfonyl]-D-phenylalanine methyl ester has been used in studies of linker cleavage by thiolate nucleophiles. richmond.edu This predictable reactivity is essential for designing linkers that release a payload under specific biological conditions. The use of a 4-nitrophenyl group as an activating group is a well-established strategy in linker chemistry for various applications. researchgate.net

Computational Modeling for Predictive Chemical Design

Computational modeling has become an indispensable tool in modern drug discovery, allowing for the predictive design of molecules and the rationalization of experimental results. nih.govmdpi.com For sulfonamides, various computational methods are employed to accelerate the design process.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is widely used to estimate binding affinity and understand the specific interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex. rsc.orgnih.gov For example, docking studies of novel sulfonamide derivatives in the active site of enzymes like dihydropteroate (B1496061) synthase (DHPS) have helped rationalize their antibacterial activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net These models use molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of newly designed molecules, thereby prioritizing synthetic efforts. researchgate.netacs.org

Density Functional Theory (DFT): DFT is a quantum mechanical method used to study the electronic structure and reactivity of molecules. nih.govnih.gov It can calculate properties like frontier molecular orbitals (HOMO/LUMO), which provide insights into molecular reactivity, and predict vibrational spectra (IR) to aid in structural characterization. nih.govmdpi.com DFT studies have been used to rationalize the structural and physicochemical properties of N1-substituted sulfonamides. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. For ligand-protein complexes, MD can assess the stability of the binding pose predicted by docking and provide a more detailed picture of the interactions. nih.gov

The table below includes predicted data for the specific compound 2-(4-nitrophenyl)ethane-1-sulfonamide (B3300184), illustrating the output of such computational tools.

| Computational Method | Property Predicted for 2-(4-nitrophenyl)ethane-1-sulfonamide | Value | Reference |

| LogP (Octanol-Water Partition Coefficient) | Lipophilicity | 0.8 (XlogP) | uni.lu |

| Mass Spectrometry Simulation | Predicted Collision Cross Section (CCS) for [M+H]+ adduct | 144.3 Ų | uni.lu |

| Mass Spectrometry Simulation | Predicted Collision Cross Section (CCS) for [M+Na]+ adduct | 151.2 Ų | uni.lu |

| Mass Spectrometry Simulation | Predicted Collision Cross Section (CCS) for [M-H]- adduct | 147.7 Ų | uni.lu |

Computational studies on structurally related compounds, such as {(4-nitrophenyl)sulfonyl}tryptophan, have further demonstrated the power of these methods. Docking studies revealed its potential as a viral helicase inhibitor, while DFT calculations helped to interpret its experimental spectroscopic data. mdpi.comnih.gov

Q & A

Q. What are the key steps for synthesizing 2-(4-nitrophenyl)ethene-1-sulfonamide, and how can reaction conditions be optimized?

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use multi-technique validation:

- NMR : Assign peaks for the ethene bridge (δ 6.5–7.5 ppm for vinyl protons) and sulfonamide NH (δ 3.5–4.5 ppm). Compare with literature data for nitroaryl groups .

- IR : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Elemental Analysis : Ensure ≤0.4% deviation from theoretical C, H, N, S values .

Q. What solvents and conditions are suitable for solubility testing of this compound?

- Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 2–12). Use UV-Vis spectroscopy to quantify solubility via absorbance at λ_max (~300 nm for nitroaryl chromophores). Pre-saturate solvents and centrifuge to remove undissolved particles .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., nitro group para to ethene). Validate with experimental kinetic studies: monitor reaction rates with nucleophiles (e.g., amines, thiols) in varying solvents. Compare computed activation energies with experimental Arrhenius plots .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., hydrolyzed sulfonamides or nitro-reduction products).

- Dynamic NMR : Resolve conformational isomerism (e.g., restricted rotation around the ethene bridge) by variable-temperature ¹H NMR .

- X-ray Crystallography : Confirm regiochemistry if synthetic routes yield ambiguous NOE correlations .

Q. How can researchers design biological activity assays for this compound while minimizing false positives?

- Methodological Answer :

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) or nitroreductase-sensitive pathways.

- Controls : Include a nitro-free analog to distinguish nitro-specific effects. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

- Toxicity Screening : Perform parallel assays on mammalian cell lines (e.g., HEK293) to rule out nonspecific cytotoxicity .

Q. What sustainable methods improve the atom economy of synthesizing this compound?

- Methodological Answer :

- Catalyst-Free Routes : Explore microwave-assisted synthesis in water or ethanol to reduce Pd/Cu waste .

- One-Pot Reactions : Combine sulfonation and nitro-group introduction steps using SO₃H-functionalized ionic liquids as dual acid/solvent .

Safety and Compliance

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.